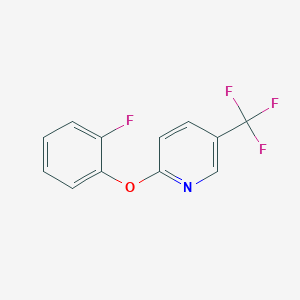

2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine

Description

Significance of Fluorinated Pyridine (B92270) Scaffolds in Contemporary Chemical and Biological Sciences

Fluorinated pyridine scaffolds are of paramount importance in modern medicinal and agricultural chemistry. The incorporation of fluorine atoms into a pyridine ring can dramatically alter the molecule's physicochemical properties. nih.gov These changes often lead to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets. nih.gov The trifluoromethyl group (-CF3), in particular, is a common feature in many active compounds due to its high lipophilicity and electron-withdrawing nature, which can enhance a molecule's efficacy and stability. nih.gov

Overview of 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine as a Distinctive Research Subject

This compound is a distinct molecule that combines the structural features of a fluorinated phenoxy group and a trifluoromethylated pyridine ring. This unique combination makes it a subject of interest for researchers exploring new bioactive compounds. Its structural similarity to known herbicides and other biologically active molecules suggests its potential for investigation in various scientific fields.

Scope and Strategic Research Objectives for the Chemical Compound

The primary research objectives for a compound like this compound would be to fully characterize its chemical and physical properties, explore efficient synthetic routes, and systematically evaluate its biological activities. A key strategic goal is to understand the structure-activity relationships, which could guide the design of new derivatives with enhanced potency and selectivity for specific biological targets.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F4NO/c13-9-3-1-2-4-10(9)18-11-6-5-8(7-17-11)12(14,15)16/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRQOCQZHDEZRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=C(C=C2)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 2 Fluorophenoxy 5 Trifluoromethyl Pyridine and Its Analogs

Foundational Synthetic Routes to the 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine Core

The construction of the this compound scaffold hinges on the sequential or convergent assembly of its three key components: the functionalized pyridine (B92270) ring, the trifluoromethyl group, and the fluorophenoxy moiety. The primary approach involves the preparation of a suitably halogenated 5-(trifluoromethyl)pyridine intermediate, which then undergoes a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction to introduce the phenoxy group.

Strategic Fluorination and Halogenation Approaches for Pyridine Ring Functionalization

The synthesis of the core pyridine structure typically begins with a commercially available picoline derivative, which is then subjected to a series of halogenation and fluorination reactions. A common and industrially significant precursor is 2-chloro-5-(trifluoromethyl)pyridine (B1661970).

One major route to this intermediate starts from 3-picoline (3-methylpyridine). This process involves high-temperature, vapor-phase reactions that combine chlorination and fluorination. nih.gov For instance, simultaneous vapor-phase chlorination/fluorination of 3-picoline at temperatures exceeding 300°C over transition metal-based catalysts can yield 2-chloro-5-(trifluoromethyl)pyridine. nih.gov Control over the degree of chlorination is managed by adjusting the molar ratio of chlorine gas and the reaction temperature. nih.gov

Another critical intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), is also in high demand for synthesizing various agrochemicals. researchoutreach.org Its preparation can be achieved through a stepwise process. For example, 2-chloro-5-methylpyridine (B98176) can be chlorinated under liquid-phase conditions to produce 2,3-dichloro-5-(trichloromethyl)pyridine. This intermediate is then fluorinated in a subsequent vapor-phase reaction to give the desired 2,3-dichloro-5-(trifluoromethyl)pyridine. nih.gov

A summary of representative halogenation and fluorination methods for key pyridine intermediates is presented below.

| Starting Material | Reagents & Conditions | Major Product(s) | Notes |

| 3-Picoline | Cl₂, HF, vapor phase, >300°C, transition metal catalyst | 2-chloro-5-(trifluoromethyl)pyridine | Simultaneous chlorination/fluorination. nih.gov |

| 2-chloro-5-methylpyridine | 1. Cl₂, liquid phase2. HF, vapor phase | 2,3-dichloro-5-(trifluoromethyl)pyridine | Stepwise chlorination followed by fluorination. nih.gov |

| 3-Trifluoromethylpyridine | Cl₂, CCl₄, reflux, UV irradiation or radical initiator | 2-chloro-5-(trifluoromethyl)pyridine | Liquid-phase chlorination of the pre-formed trifluoromethylpyridine. google.com |

| 2-chloro-5-(trichloromethyl)pyridine (B1585791) | Anhydrous HF, metal halide catalyst (e.g., FeCl₃), 150-250°C, high pressure | 2-chloro-5-(trifluoromethyl)pyridine | Liquid-phase halogen exchange (Halex) reaction. google.comgoogle.com |

Phenoxylation Reactions for Ether Linkage Construction

The crucial ether linkage in this compound is typically formed by coupling a halogenated 5-(trifluoromethyl)pyridine with 2-fluorophenol (B130384). The strong electron-withdrawing nature of both the pyridine ring nitrogen and the 5-trifluoromethyl group activates the 2-position of the pyridine ring towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): This is the most direct method for constructing the diaryl ether bond. The reaction involves treating a 2-halo-5-(trifluoromethyl)pyridine (where the halogen is typically Cl or F) with the sodium or potassium salt of 2-fluorophenol (2-fluorophenoxide). The reaction is generally performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures.

Ullmann Condensation: A classic method for forming diaryl ethers, the Ullmann condensation involves the copper-catalyzed reaction between an aryl halide and a phenol (B47542). wikipedia.orgorganic-chemistry.org In this context, 2-chloro-5-(trifluoromethyl)pyridine would be reacted with 2-fluorophenol in the presence of a copper catalyst (e.g., CuI, Cu₂O, or copper powder) and a base (e.g., K₂CO₃ or Cs₂CO₃) at high temperatures. wikipedia.org While effective, traditional Ullmann conditions can be harsh. wikipedia.org Modern modifications have introduced the use of soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org

The choice between SNAr and Ullmann-type reactions often depends on the specific substrates and desired reaction conditions. The high degree of activation of the 2-halopyridine substrate often makes the uncatalyzed SNAr reaction a viable and cost-effective option.

Trifluoromethylation Protocols for Pyridine Ring Substitution

The introduction of the trifluoromethyl (CF₃) group is a critical step that imparts unique electronic properties to the molecule. frontiersin.org There are generally two strategic approaches: installing the CF₃ group onto a pre-functionalized pyridine ring, or building the pyridine ring from a trifluoromethyl-containing precursor. For the synthesis of this compound, the former is more common.

The most prevalent industrial method involves a halogen exchange (Halex) reaction on a trichloromethylpyridine precursor. nih.govgoogle.com For example, 2-chloro-5-(trichloromethyl)pyridine is treated with a fluorinating agent like anhydrous hydrogen fluoride (B91410) (HF) to convert the -CCl₃ group into a -CF₃ group. google.comgoogle.com This reaction is typically performed in the liquid phase under high pressure and temperature, often with a metal halide catalyst. google.com

| Precursor | Reagents & Conditions | Product | Reaction Type |

| 2-chloro-5-(trichloromethyl)pyridine | Anhydrous HF, FeCl₃, 170-180°C, ~15 psig | 2-chloro-5-(trifluoromethyl)pyridine | Halogen Exchange google.com |

| 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, FeCl₃, 170-180°C, high pressure | 2,3-dichloro-5-(trifluoromethyl)pyridine | Halogen Exchange nih.govgoogle.com |

Advanced Synthetic Strategies for Related Structural Derivatives

The core structure of this compound serves as a scaffold for the development of a wide range of analogs with tailored properties. Advanced synthetic strategies focus on the selective modification of either the phenoxy moiety or the pyridine unit.

Regioselective Functionalization of the Phenoxy Moiety

Once the diaryl ether core is assembled, the phenoxy ring can be further functionalized. The existing fluorine atom and the ether linkage direct subsequent electrophilic aromatic substitution reactions. The regioselectivity is governed by the interplay of the activating effect of the ether oxygen and the directing effects of the fluorine atom and the bulky pyridyl group.

Common functionalization reactions include:

Nitration: Introduction of a nitro group, which can be subsequently reduced to an amine and further derivatized.

Halogenation: Introduction of additional halogen atoms (Cl, Br, I) to modulate electronic properties and provide handles for cross-coupling reactions.

Acylation: Friedel-Crafts acylation to introduce ketone functionalities, which can serve as points for further structural elaboration.

The precise location of substitution depends heavily on the reaction conditions and the directing group effects, often leading to a mixture of isomers that may require careful separation.

Diversification of the 5-(Trifluoromethyl)pyridine Unit

The pyridine ring itself offers multiple avenues for diversification, although its electron-deficient nature dictates the type of chemistry that can be performed.

Nucleophilic Aromatic Substitution (SNAr): If a precursor like 2,3-dichloro-5-(trifluoromethyl)pyridine is used to synthesize the initial ether, the remaining chlorine atom at the 3-position can be displaced by various nucleophiles (e.g., amines, alkoxides, thiolates) to generate 3-substituted analogs. This late-stage functionalization is a powerful tool for creating molecular diversity. acs.org

C-H Functionalization: Recent advances in transition-metal-catalyzed C-H activation provide powerful methods for directly installing new functional groups onto the pyridine ring, avoiding the need for pre-installed leaving groups. nih.gov While the C2 and C6 positions (ortho to the nitrogen) are typically the most reactive, methodologies for functionalizing the C3 and C4 positions have been developed, offering access to a broader range of isomers. nih.govmdpi.com For instance, palladium-catalyzed C-H arylation or alkenylation could be used to introduce new substituents at the C3, C4, or C6 positions of the 2-phenoxypyridine (B1581987) core, provided that selectivity can be controlled.

Modification of the Trifluoromethyl Group: While chemically robust, the trifluoromethyl group is not entirely inert. Under specific, often harsh conditions, it can undergo transformations, although this is less common in the context of late-stage derivatization.

These advanced strategies enable the systematic modification of the lead compound, allowing for the fine-tuning of its chemical and biological properties through the synthesis of a comprehensive library of structural analogs.

Multi-component Reaction Pathways in Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules. While specific MCRs for the direct synthesis of this compound derivatives are not extensively documented, established MCRs for pyridine synthesis can be adapted for its analogs.

Key MCRs applicable to the synthesis of highly substituted pyridine scaffolds include the Hantzsch pyridine synthesis and isocyanide-based reactions like the Ugi and Passerini reactions.

Ugi Reaction: The Ugi four-component condensation (U-4CC) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org This reaction is exceptionally versatile for creating peptidomimetic structures. organic-chemistry.org For the synthesis of pyridine-containing derivatives, a bifunctional starting material, such as a pyridine carboxaldehyde or a pyridine-containing amine or carboxylic acid, could be employed. For instance, 5-(trifluoromethyl)picolinic acid could serve as the acidic component in an Ugi reaction, leading to a complex amide derivative attached to the core pyridine structure.

A variation known as the Ugi-Smiles reaction has been successfully applied to 2-hydroxy and 4-hydroxy pyridine derivatives. acs.org This pathway could be conceptually applied to precursors of the target molecule, where a hydroxy-pyridine derivative reacts with an aldehyde, amine, and isocyanide to generate N-pyridino carboxamides.

Passerini Reaction: The Passerini three-component reaction (P-3CR) is another isocyanide-based MCR that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield α-acyloxy amides. wikipedia.orgorganic-chemistry.orgrsc.org This reaction proceeds rapidly, often at room temperature in aprotic solvents, and is believed to involve a cyclic transition state facilitated by hydrogen bonding. organic-chemistry.orgrsc.org To generate derivatives related to the target compound, 5-(trifluoromethyl)pyridine-2-carboxaldehyde could be used as the carbonyl component, allowing for the introduction of diverse functionalities at the 2-position.

The table below illustrates a hypothetical multi-component reaction scheme for generating a derivative library based on a trifluoromethylpyridine scaffold.

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Potential Product Class |

| Ugi (4-CC) | 5-(trifluoromethyl)picolinaldehyde | Aniline | Acetic Acid | tert-Butyl isocyanide | α-Aminoacyl amides of pyridine |

| Passerini (3-CR) | 5-(trifluoromethyl)picolinaldehyde | Benzoic Acid | Cyclohexyl isocyanide | - | α-Acyloxy amides of pyridine |

These MCR strategies offer a modular and efficient approach to explore the chemical space around the 2-phenoxy-5-(trifluoromethyl)pyridine (B1312524) core by modifying the various input components to generate novel derivatives with potentially interesting chemical and biological properties.

Analytical and Spectroscopic Characterization Methodologies

The structural elucidation and confirmation of this compound and its analogs rely on a combination of modern analytical and spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise structure of organic molecules in solution.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the protons on both the pyridine and the fluorophenoxy rings. The chemical shifts would be influenced by the electron-withdrawing nature of the trifluoromethyl group and the fluorine atom. Coupling between adjacent protons (H-H coupling) and through-space coupling to fluorine (H-F coupling) would result in complex splitting patterns, aiding in the assignment of each proton.

¹³C NMR: Carbon NMR identifies the different carbon environments in the molecule. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. Carbons bonded to fluorine or in close proximity will also show characteristic splitting.

¹⁹F NMR: Fluorine NMR is crucial for fluorinated compounds. Two distinct signals would be expected: one for the -CF₃ group and another for the fluorine atom on the phenoxy ring. The chemical shifts and coupling constants provide unambiguous evidence for the presence and electronic environment of the fluorine atoms. semanticscholar.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers structural clues. For this compound, characteristic fragments would likely arise from the cleavage of the ether bond, loss of the trifluoromethyl group, or fragmentation of the pyridine or phenyl rings.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational bands for the target compound would include C-F stretching frequencies for the CF₃ group and the aryl-fluoride bond, C-O-C stretching for the ether linkage, and characteristic aromatic C=C and C-N stretching vibrations for the pyridine and benzene (B151609) rings.

Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N) in a pure sample. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to confirm the compound's elemental composition.

The table below summarizes the expected analytical and spectroscopic data for this compound based on known data for analogous structures. rsc.orgchemicalbook.comrsc.orgresearchgate.net

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~7.0-8.6 ppm (aromatic protons with complex splitting due to F-H coupling) |

| ¹³C NMR | Chemical Shift (δ) | ~110-165 ppm (aromatic carbons); ~123 ppm (CF₃, quartet) |

| ¹⁹F NMR | Chemical Shift (δ) | Distinct signals for Ar-F and -CF₃ groups |

| Mass Spec. (EI) | Molecular Ion (M⁺) | Expected at m/z corresponding to C₁₂H₇F₄NO |

| Key Fragments | Fragments corresponding to [M-CF₃]⁺, [M-OC₆H₄F]⁺, [C₅H₃N(CF₃)]⁺ | |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1300-1100 (C-F stretch), ~1250-1000 (C-O stretch), ~1600-1450 (Aromatic C=C) |

| Elemental Analysis | % Composition | Calculated values for C₁₂H₇F₄NO: C, 55.19; H, 2.70; N, 5.36 |

Structure Activity Relationship Sar Studies of 2 2 Fluorophenoxy 5 Trifluoromethyl Pyridine Derivatives

Methodological Framework for Comprehensive SAR Investigations

The investigation into the SAR of 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine derivatives employs a multifaceted approach, integrating synthetic chemistry, biological screening, and computational modeling. The primary goal is to systematically modify the core structure and correlate these changes with alterations in biological potency and selectivity.

A typical methodological framework involves:

Lead Compound Identification and Synthesis: The process begins with a lead compound, in this case, a derivative of the this compound scaffold, which has demonstrated a degree of biological activity in initial screenings. Analogs are then synthesized by systematically altering different parts of the molecule.

In Vitro and In Vivo Screening: The newly synthesized derivatives are subjected to a battery of biological assays to determine their activity. For instance, in the context of herbicidal research, this would involve testing against specific enzymes like protoporphyrinogen (B1215707) oxidase (PPO) and evaluating their effects on various plant species.

Computational Analysis: Molecular modeling and quantitative structure-activity relationship (QSAR) studies are often employed to rationalize the experimental findings. These computational tools help to visualize the binding of the compounds to their target proteins and to identify key electronic and steric features that govern their activity.

Elucidation of Key Structural Determinants for Biological Potency

The biological activity of this compound derivatives is intricately linked to the specific substitutions on both the fluorophenoxy and pyridine (B92270) rings, as well as the nature of any linking groups.

Influence of Substitutions on the Fluorophenoxy Ring

The 2-fluorophenoxy moiety is a critical component of the scaffold, and modifications to this ring can significantly impact biological activity. The position and nature of the fluorine atom, as well as the introduction of other substituents, can modulate the electronic properties and conformational flexibility of the molecule.

Positional and Electronic Effects of the Trifluoromethyl Group and Pyridine Substituents

The trifluoromethyl (CF3) group at the 5-position of the pyridine ring is a key feature of this scaffold. The strong electron-withdrawing nature of the CF3 group significantly influences the electronic properties of the pyridine ring, which can enhance binding affinity to target proteins and improve metabolic stability. nih.gov

In the context of herbicidal phenoxypyridine-2-pyrrolidinone derivatives, the trifluoromethyl group on the pyridine ring was found to be essential for high activity.

Contribution of Linker Architectures in Conjugated Molecular Systems

The linker can influence the molecule's ability to adopt the optimal conformation for binding to its target. Studies on various molecular systems have demonstrated that linker modifications can fine-tune the potency and selectivity of a compound. nih.govnih.gov For instance, the length and rigidity of a linker can affect the orientation of the key pharmacophoric elements, thereby influencing their interaction with the active site of a protein.

Comparative SAR Analysis with Privileged Pyridine-Based Chemotypes

Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. A comparative SAR analysis of this compound derivatives with other pyridine-based chemotypes can provide valuable insights into the unique contributions of the fluorophenoxy and trifluoromethyl substituents.

Mechanistic Investigations of 2 2 Fluorophenoxy 5 Trifluoromethyl Pyridine and Its Bioactive Analogs

Molecular Pathways and Cellular Processes Modulated by the Chemical Compound

Bioactive analogs of 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine have been shown to modulate critical signaling pathways that are frequently dysregulated in cancer. The primary mechanism of action for these compounds is the inhibition of receptor tyrosine kinases (RTKs), which are crucial regulators of cellular processes such as cell growth, proliferation, differentiation, and angiogenesis. nih.gov

Notably, analogs like 2-substituted-4-(2-fluorophenoxy) pyridine (B92270) derivatives have been identified as potent dual inhibitors of the mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govresearchgate.net The HGF/c-Met signaling pathway is vital for embryogenesis and tissue regeneration; however, its aberrant activation is implicated in tumor development and metastasis. nih.gov Similarly, the VEGF/VEGFR-2 signaling cascade is a key driver of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and survival. researchgate.net

By inhibiting these RTKs, the bioactive analogs effectively block the downstream signaling cascades. Inhibition of c-Met and VEGFR-2 has been shown to suppress the phosphorylation of downstream signaling proteins such as AKT and members of the mitogen-activated protein kinase (MAPK) pathway, including ERK. researchgate.netnih.gov The PI3K/AKT and Ras/MAPK pathways are central to promoting cell survival and proliferation. researchgate.net Therefore, the modulation of these pathways by the bioactive analogs leads to a reduction in pro-survival and proliferative signals within cancer cells.

Identification and Characterization of Specific Biological Targets

Receptor Tyrosine Kinase Inhibition (e.g., c-Met, VEGFR-2)

The primary biological targets identified for analogs of this compound are the receptor tyrosine kinases c-Met and VEGFR-2. For instance, a series of 2-substituted-4-(2-fluorophenoxy) pyridine derivatives bearing a pyrazolone (B3327878) scaffold were designed as dual inhibitors of these two kinases. nih.gov Molecular docking studies of these analogs have revealed that they likely bind to the ATP-binding site of both c-Met and VEGFR-2, preventing the phosphorylation and subsequent activation of the kinases. nih.gov

In vitro enzyme assays have quantified the inhibitory potency of these analogs. For example, one of the most promising compounds from this series, compound 12d , exhibited IC50 values of 0.11 μM and 0.19 μM for c-Met and VEGFR-2, respectively. nih.gov Similarly, another bioactive analog, a 4-(2-fluorophenoxy)-7-methoxyquinazoline derivative known as TS-41 , demonstrated potent inhibitory activity against c-Met with an IC50 of 0.26 nM. nih.gov The table below summarizes the inhibitory activities of some of these bioactive analogs against their target kinases.

| Compound/Analog | Target Kinase | IC50 Value |

| Compound 12d (2-substituted-4-(2-fluorophenoxy) pyridine derivative) | c-Met | 0.11 μM |

| VEGFR-2 | 0.19 μM | |

| TS-41 (4-(2-fluorophenoxy)-7-methoxyquinazoline derivative) | c-Met | 0.26 nM |

| EGFRL858R | 68.1 nM |

This table presents a selection of inhibitory activity data for bioactive analogs of this compound.

Modulation of Key Enzymatic Pathways (e.g., Acetyl-CoA Carboxylase, Carbonic Anhydrase)

While the primary focus of research on this compound analogs has been on their receptor tyrosine kinase inhibitory activity, the chemical scaffolds present in these molecules suggest potential interactions with other enzymatic pathways.

Acetyl-CoA Carboxylase (ACC) is a key enzyme in the regulation of fatty acid metabolism. Some studies have reported that certain 3-phenyl pyridine-based compounds can act as potent inhibitors of ACC. nih.gov Given the pyridine core in the subject compound and its analogs, it is plausible that they could also modulate ACC activity, although direct evidence for this is currently lacking.

Carbonic Anhydrases (CAs) are a family of enzymes involved in various physiological processes, including pH regulation and CO2 transport. The presence of a trifluoromethyl group in the subject compound is noteworthy, as various trifluoromethyl-substituted sulfonamides have been investigated as inhibitors of carbonic anhydrase. nih.govnih.gov These studies suggest that the trifluoromethyl moiety can contribute to the inhibitory activity against certain CA isoforms. nih.gov While the subject compound is not a sulfonamide, the presence of the trifluoromethyl group warrants further investigation into its potential to modulate CA activity.

Cellular and Subcellular Effects in Preclinical Models

The inhibition of key signaling pathways by the bioactive analogs of this compound translates into significant anti-cancer effects at the cellular level in preclinical models.

Inhibition of Cellular Proliferation and Viability

A consistent finding across studies of these bioactive analogs is their ability to inhibit the proliferation and reduce the viability of various cancer cell lines. For example, 2-substituted-4-(2-fluorophenoxy) pyridine derivatives have demonstrated potent anti-proliferative activity against human umbilical vein endothelial cells (HUVECs), which is consistent with their VEGFR-2 inhibitory activity. researchgate.net

Similarly, the 4-(2-fluorophenoxy)-7-methoxyquinazoline derivative TS-41 showed excellent inhibitory activity against non-small cell lung cancer (NSCLC) cell lines, including A549-P, H1975, and PC-9, with IC50 values ranging from 1.48 to 2.76 μM. nih.gov The table below provides a summary of the anti-proliferative activities of some of these analogs.

| Compound/Analog | Cell Line | IC50 Value |

| Compound 12d (2-substituted-4-(2-fluorophenoxy) pyridine derivative) | HUVEC | 0.13 µM |

| BaF3-TPR-Met | 0.30 µM | |

| TS-41 (4-(2-fluorophenoxy)-7-methoxyquinazoline derivative) | A549-P | 1.48 µM |

| H1975 | 2.76 µM | |

| PC-9 | 1.85 µM |

This table presents a selection of anti-proliferative activity data for bioactive analogs of this compound.

Analysis of Cell Cycle Progression Perturbations

The anti-proliferative effects of these bioactive analogs are often associated with perturbations in the normal progression of the cell cycle. Inhibition of c-Met and VEGFR-2 signaling can lead to cell cycle arrest at specific checkpoints, preventing cancer cells from dividing and proliferating.

For instance, treatment of cancer cells with c-Met inhibitors has been shown to induce cell cycle arrest at the G1/S or G2/M phase. nih.govselleckchem.com Specifically, the 4-(2-fluorophenoxy)-7-methoxyquinazoline derivative TS-41 was found to induce cell cycle arrest in A549-P cells in a concentration-dependent manner. nih.gov Similarly, other c-Met inhibitors have been reported to cause G1 cell cycle arrest, with an increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2-M phases. selleckchem.com VEGFR-2 inhibitors have also been shown to induce cell cycle arrest, often at the G2/M phase. nih.gov

The table below provides an example of the effect of a c-Met inhibitor on cell cycle distribution.

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | 42.4% | 45.4% | 12.2% |

| c-Met Inhibitor (5 µM) | 70.6% | 21.1% | 8.3% |

This table illustrates the typical effect of a c-Met inhibitor on the cell cycle distribution of transformed cells, leading to a G1 phase arrest. selleckchem.com

Induction of Apoptotic Pathways and Cell Death Mechanisms

Extensive literature reviews did not yield specific research data on the induction of apoptotic pathways and cell death mechanisms for the compound This compound . While broad research exists on related chemical classes, no direct studies were identified that detail the specific mechanisms by which this particular compound or its immediate bioactive analogs induce apoptosis.

General studies on various pyridine derivatives have shown that this class of compounds can trigger apoptosis through several mechanisms. Research indicates that some pyridine analogs can induce cell cycle arrest and subsequently lead to programmed cell death by upregulating key signaling proteins such as p53 and JNK. Other related structures, such as pyrano-pyridine derivatives, have been found to initiate apoptosis through the generation of oxidative stress within cancer cells.

Furthermore, compounds containing trifluoromethyl groups, a key feature of the subject molecule, have been implicated in various forms of cell death. For instance, certain trifluoromethyl-substituted pyrimidine (B1678525) derivatives have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. Additionally, some fluorinated compounds are suggested to promote autophagic cell death by causing mitochondrial dysfunction. The presence of a fluorine atom, as seen in the 2-fluorophenoxy group, can also contribute to the biological activity of molecules, with some fluorinated compounds being linked to the activation of extrinsic apoptosis pathways.

However, it is crucial to reiterate that these findings pertain to broader classes of related compounds. The specific apoptotic pathways and detailed molecular interactions for This compound remain uninvestigated in the currently available scientific literature. Therefore, a data table detailing specific research findings for this compound cannot be generated at this time.

Applications in Medicinal Chemistry Research

Rational Design and Synthesis of 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine Derivatives for Therapeutic Development

The synthesis of trifluoromethylpyridines is a key area of focus in the development of agrochemicals and pharmaceuticals. nih.gov The combination of a chlorine atom and a trifluoromethyl group in precursors like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) makes them valuable building blocks for creating novel compounds with specific, desirable properties. The introduction of fluorinated groups such as the trifluoromethyl group can significantly enhance the drug-like characteristics of a molecule, including its bioavailability and metabolic stability.

The synthesis of 2-phenoxy-5-(trifluoromethyl)pyridine (B1312524) and its derivatives can be achieved through various organic synthesis methods. A common approach involves the nucleophilic substitution reaction of 2-chloro-5-(trifluoromethyl)pyridine with a corresponding phenol (B47542). The reactivity of the chlorine atom at the 2-position of the pyridine (B92270) ring allows for its displacement by the phenoxide ion, which is generated by treating the phenol with a base.

Further modifications of the core structure can be made to explore structure-activity relationships (SAR). For example, derivatives can be synthesized by introducing different substituents on the phenoxy ring or by modifying the pyridine ring. These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, which in turn can affect its biological activity.

Preclinical Pharmacological Evaluation in Disease Models

While specific in vitro anticancer data for this compound is not extensively documented in publicly available research, the broader class of trifluoromethylpyridine derivatives has shown significant promise in anticancer research. For instance, various pyridine derivatives have been synthesized and evaluated for their cytotoxic activities against a range of cancer cell lines, with some showing potent activity, particularly against renal and prostate cancer cell lines. researchgate.net

Other related compounds, such as thiazolo[4,5-d]pyrimidine (B1250722) derivatives containing a trifluoromethyl group, have also been investigated for their anticancer potential. nih.gov One such derivative demonstrated notable growth inhibition against melanoma, breast, and prostate cancer cell lines.

The potential anticancer activity of this compound derivatives can be attributed to the presence of the trifluoromethyl group, which can enhance the compound's ability to interact with biological targets and improve its pharmacokinetic profile. Further research is needed to synthesize and evaluate a library of these derivatives to determine their specific anticancer efficacy and mechanisms of action.

Anti-malarial Activity: The pyridine nucleus is a known scaffold in the development of anti-malarial agents. Several pyridine derivatives have been synthesized and have shown promising in vivo and in vitro activity against different strains of Plasmodium, the parasite responsible for malaria. tandfonline.comresearchgate.net For example, certain pyridine derivatives exhibited significant inhibition of parasite multiplication in mouse models. tandfonline.com The anti-malarial potential of these compounds is often attributed to their ability to interfere with essential parasitic metabolic pathways. While direct studies on this compound are limited, its structural similarity to other active pyridine derivatives suggests it could be a candidate for further investigation in this area.

Anti-viral Activity: Phenoxypyridine derivatives have been explored for their antiviral properties. A series of phenoxypyridine-containing chalcone (B49325) derivatives were synthesized and showed curative and protective activities against the Tobacco Mosaic Virus (TMV). nih.gov One of the derivatives demonstrated strong binding affinity to the TMV capsid protein, suggesting a mechanism of action that involves interference with viral assembly. Additionally, novel 2-benzoxyl-phenylpyridine derivatives have been shown to have strong antiviral activities against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7), targeting the early stages of viral replication. nih.gov These findings indicate that the phenoxypyridine scaffold is a promising starting point for the development of new antiviral agents.

Central Nervous System Modulation: Pyridine alkaloids and their derivatives have been shown to possess activity in the central nervous system (CNS). nih.govresearchgate.net The pyridine ring is a common feature in many CNS-active drugs. The introduction of a trifluoromethyl group can enhance the lipophilicity of a compound, potentially facilitating its ability to cross the blood-brain barrier, a critical step for CNS-acting drugs. While there is no direct evidence for the CNS activity of this compound, its structural characteristics warrant investigation into its potential as a modulator of CNS targets.

Insights into Target Selectivity and Polypharmacology for Therapeutic Advantage

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining recognition as a potential therapeutic advantage, particularly in complex diseases like cancer. Fluorinated pyridine derivatives have been investigated for their target selectivity. For instance, 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives have been identified as potent and selective inhibitors of the enzyme lysyl oxidase-like 2 (LOXL2), which is implicated in fibrosis. nih.gov

The trifluoromethyl group can play a crucial role in determining the target selectivity of a compound. By altering the electronic and steric properties of the molecule, this group can influence how the compound binds to the active site of a protein. The ability to design derivatives of this compound with specific selectivity profiles could lead to the development of more effective and less toxic therapeutic agents. A systematic approach to identifying novel cancer drug targets using machine learning and inhibitor design can help in prioritizing and validating potential targets for this class of compounds. nih.gov

Applications in Agrochemical Science Research

Role of 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine Scaffolds in Agrochemical Innovation

The trifluoromethylpyridine (TFMP) fragment is a biologically active structure that has become crucial in the discovery and development of new pesticides. chigroup.site The incorporation of a trifluoromethyl group into a pyridine (B92270) ring significantly influences the molecule's properties, such as lipophilicity, metabolic stability, and binding affinity to target sites. acs.org These characteristics are highly desirable in the design of effective agrochemicals. Consequently, the TFMP scaffold is considered a "hot spot" for creating novel pesticides, with numerous compounds containing this moiety having been commercialized for crop protection. chigroup.sitersc.org

Research and development involving TFMP derivatives have consistently increased over the years, leading to the introduction of many successful products. researchgate.net Between 1990 and 2017, fourteen crop protection products featuring a trifluoromethylpyridine structure were commercialized or proposed for an ISO common name. researchgate.net The versatility of the TFMP core allows chemists to make simple chemical modifications to create new active ingredients with a wide range of applications in agriculture. nih.govresearchgate.net This adaptability makes it a privileged scaffold in the ongoing search for more effective and selective crop protection solutions. researchgate.net

Research on Insecticidal Activity of Trifluoromethylpyridine-Containing Compounds

The trifluoromethylpyridine skeleton plays a vital role in the discovery of new insecticides. nih.gov A significant body of research has focused on synthesizing and evaluating various derivatives for their efficacy against common agricultural pests. For instance, a series of novel trifluoromethylpyridine derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety demonstrated potent insecticidal activity against pests like the diamondback moth (Plutella xylostella) and the oriental armyworm (Mythimna separata). nih.govrsc.orgresearchgate.net

Bioassays revealed that many of these synthesized compounds exhibited 100% insecticidal activity at a concentration of 500 mg L⁻¹ and over 80% activity at 250 mg L⁻¹. nih.govrsc.org Certain compounds showed efficacy comparable to or even better than commercial insecticides. For example, compounds E5, E6, E9, E10, E15, E25, E26, and E27 showed 100% activity against Plutella xylostella at 250 mg L⁻¹, outperforming chlorpyrifos (B1668852) (87% activity). rsc.orgresearchgate.net Furthermore, the LC₅₀ values of compounds E18 and E27 against Mythimna separata were 38.5 mg L⁻¹ and 30.8 mg L⁻¹, respectively, which are close to the LC₅₀ of the commercial insecticide avermectin (B7782182) (29.6 mg L⁻¹). rsc.orgresearchgate.net

Other studies have explored TFMP derivatives containing sulfur moieties (thioether, sulfone, and sulfoxide), with some compounds showing good insecticidal activities of up to 75% against P. xylostella. rsc.org These findings underscore the potential of the trifluoromethylpyridine scaffold in developing new and effective insect control agents. acs.orgchigroup.site

| Compound | Target Pest | Concentration (mg L⁻¹) | Observed Activity | Reference Compound | Reference Activity |

|---|---|---|---|---|---|

| E18 | Mythimna separata | LC₅₀: 38.5 | N/A | Avermectin | LC₅₀: 29.6 |

| E27 | Mythimna separata | LC₅₀: 30.8 | N/A | Avermectin | LC₅₀: 29.6 |

| E5, E6, E9, E10, E15, E25, E26, E27 | Plutella xylostella | 250 | 100% mortality | Chlorpyrifos | 87% mortality |

| E3, G2 | Plutella xylostella | N/A | 75% activity | N/A | N/A |

Development and Evaluation of Herbicidal Properties in Related Pyridine Structures

The pyridine ring is a well-established active heterocycle in agricultural chemistry, serving as a bioisostere of a benzene (B151609) ring in many commercial herbicides. mdpi.com The substitution of a benzene ring with a pyridine ring can often enhance biological activity. mdpi.com Pyridine carboxylic acids, for example, function as growth-regulator herbicides by mimicking plant auxins, leading to abnormal growth and plant death. vt.edu

Several commercial herbicides are based on the trifluoromethylpyridine structure. Fluazifop-butyl (B166162), the first herbicide to incorporate a TFMP moiety, was commercialized in 1982 and functions as an acetyl-CoA carboxylase (ACCase) inhibitor for post-emergence grass control. jst.go.jp Another ACCase inhibitor, haloxyfop-methyl, also utilizes the 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) intermediate in its synthesis and exhibits a similar herbicidal spectrum to fluazifop-butyl but with longer residual soil activity. jst.go.jp

More recent research has focused on other pyridine-based structures. For instance, novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized and evaluated for herbicidal activity. mdpi.com While most showed limited activity against the dicotyledonous plant lettuce, many possessed good activity against the monocotyledonous bentgrass. mdpi.com Specifically, compound 2o, 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, demonstrated activity comparable to the commercial herbicides clomazone (B1669216) and flumioxazin (B1672886) against bentgrass. mdpi.com This line of research highlights the continued importance of the pyridine scaffold in the quest for new herbicidal agents with different modes of action and selectivity profiles. acs.org

Fungicidal Applications and Crop Protection Research

The trifluoromethylpyridine (TFMP) framework is also a key component in the development of modern fungicides. acs.org The unique properties imparted by the TFMP group contribute to the antifungal efficacy of various derivative compounds. acs.orgrsc.org Research has shown that phenoxytrifluoromethylpyridine derivatives can exhibit significant antifungal activity. researchgate.net

In one study, a series of novel pyrimidinamine derivatives containing a pyridin-2-yloxy moiety were designed and synthesized to discover new fungicides. researchgate.net Bioassays of these compounds revealed excellent fungicidal activities against cucumber downy mildew (CDM). researchgate.net Notably, compound 9 from this series demonstrated the best activity, with an EC₅₀ value of 0.19 mg/L, which is significantly more potent than the commercial fungicides diflumetorim (B165605), flumorph, and cyazofamid. researchgate.net

Another study focused on developing fungicides for southern corn rust (Puccinia sorghi). A synthesized difluoromethylpyrimidinamine derivative containing a trifluoromethylphenoxy pyridine moiety (Compound J) showed an EC₅₀ of 2.16 mg/L. researchgate.net This potency was considerably higher than that of the commercial fungicides diflumetorim (EC₅₀ = 53.26 mg/L) and propiconazole (B1679638) (EC₅₀ = 3.92 mg/L). researchgate.net Such results indicate that trifluoromethylpyridine derivatives are promising candidates for the development of new, highly effective fungicides to control significant plant fungal diseases. researchgate.net

| Compound | Target Fungus | EC₅₀ (mg/L) | Reference Compound | Reference EC₅₀ (mg/L) |

|---|---|---|---|---|

| Compound 9 | Cucumber Downy Mildew | 0.19 | Diflumetorim, Flumorph, Cyazofamid | N/A (Stated as significantly better) |

| Compound J | Southern Corn Rust (Puccinia sorghi) | 2.16 | Diflumetorim | 53.26 |

| Propiconazole | 3.92 |

Computational and Theoretical Studies

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves modeling the interaction between a small molecule ligand and a protein target.

Currently, there are no specific molecular docking studies published in the scientific literature that focus on 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine. However, the principles of molecular docking could be applied to hypothesize its binding modes with various biological targets. For instance, based on the structural similarities to other known kinase inhibitors, docking studies could be performed against the ATP-binding sites of various kinases. Such studies would involve:

Preparation of the Ligand Structure: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of a Protein Target: A protein of interest would be selected, and its crystal structure would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the binding site of the protein, and various conformations and orientations would be sampled.

Scoring and Analysis: The resulting poses would be scored based on their predicted binding affinity, and the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's amino acid residues would be analyzed.

A hypothetical docking study could reveal key interactions, such as hydrogen bonding between the pyridine (B92270) nitrogen and a backbone amide of a protein, or hydrophobic interactions involving the fluorophenoxy and trifluoromethyl groups.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic properties of a molecule. These calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties.

For this compound, DFT calculations could be employed to determine:

Molecular Geometry: The optimized 3D structure, including bond lengths and angles.

Electronic Properties: The distribution of electron density, dipole moment, and electrostatic potential. The trifluoromethyl group, being a strong electron-withdrawing group, and the electronegative fluorine atom on the phenoxy ring would significantly influence the electronic landscape of the molecule.

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. A lower LUMO energy would suggest a higher susceptibility to nucleophilic attack.

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Value | Significance |

| Dipole Moment | ~3-4 Debye | Indicates a polar molecule, which can influence solubility and binding interactions. |

| HOMO Energy | ~ -7.0 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | ~ -1.5 eV | Relates to the molecule's ability to accept electrons; a low value suggests electrophilic character. |

| HOMO-LUMO Gap | ~ 5.5 eV | A larger gap generally indicates higher kinetic stability. |

This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound are not available in the reviewed literature.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of a molecule over time and its interactions with its environment, such as a solvent or a biological target.

An MD simulation of this compound could provide valuable information on:

Conformational Flexibility: The ether linkage between the pyridine and phenoxy rings allows for rotational freedom. MD simulations can explore the preferred dihedral angles and the energy barriers between different conformations. This is crucial as the biological activity of a molecule can be highly dependent on its 3D shape.

Solvation Effects: By simulating the compound in a water box, one can study how it interacts with water molecules, providing insights into its solubility and the hydrophobic effect, which is a major driving force for ligand-protein binding.

Binding Dynamics: If a docked complex of the compound with a protein is subjected to MD simulations, the stability of the binding pose can be assessed. The simulation can reveal how the ligand and protein adapt to each other and the key interactions that are maintained over time.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. While no QSAR studies specifically including this compound have been found, it could be included in the development of such a model.

To build a QSAR model, a dataset of structurally related compounds with their measured biological activities would be required. For each compound, a set of molecular descriptors would be calculated, which are numerical representations of their chemical structure. These can include:

Topological descriptors: Based on the 2D structure of the molecule.

Geometrical descriptors: Based on the 3D structure.

Electronic descriptors: Such as those derived from quantum chemical calculations.

Hydrophobic descriptors: Like the partition coefficient (logP).

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical equation that correlates these descriptors with the biological activity. A robust QSAR model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Future Directions and Emerging Research Perspectives

Innovations in Synthetic Methodologies for Fluorinated Pyridine (B92270) Derivatives

The synthesis of fluorinated pyridine derivatives is a cornerstone for the development of novel pharmaceuticals and agrochemicals. nbinno.com While established methods exist, ongoing research is focused on developing more efficient, selective, and environmentally benign synthetic routes. A significant challenge lies in the direct and site-selective introduction of fluorine or fluorine-containing groups onto the pyridine ring. orgsyn.org

Innovations are being pursued in several key areas:

Novel Fluorinating Reagents: The development of safe and easy-to-handle electrophilic or radical N-F fluorinating agents has been a breakthrough in synthetic fluorine chemistry. nih.gov These reagents offer enhanced stability and selectivity compared to traditional sources like elemental fluorine. nih.gov Research continues into creating next-generation reagents with tailored reactivity and broader substrate scopes.

Vapor-Phase Fluorination/Chlorination: For the synthesis of trifluoromethylpyridines (TFMPs), simultaneous vapor-phase reactions represent a promising avenue. This one-step process can produce key intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970), from simple picolines at high temperatures using transition metal-based catalysts. nih.gov Future work will likely focus on optimizing catalyst performance to control the degree of chlorination and improve yields of specific isomers. nih.gov

Flow Chemistry and Catalysis: The use of continuous flow reactors is gaining traction for fluorination reactions, offering better control over reaction parameters, improved safety for hazardous reagents, and potential for scalability. Coupling these systems with novel catalysts, including photocatalysts and electrocatalysts, could unlock new reaction pathways for constructing complex fluorinated pyridines.

| Methodology | Key Reagents/Conditions | Advantages | Research Focus |

|---|---|---|---|

| Direct C-H Fluorination | Silver(II) Fluoride (B91410) (AgF₂) | High site-selectivity (adjacent to N), mild conditions, functional group tolerance. orgsyn.orgresearchgate.net | Expanding substrate scope, developing alternative metal catalysts. |

| Advanced N-F Reagents | N-fluoropyridinium salts | Stable, non-hygroscopic, easy to handle, tunable reactivity. nih.gov | Synthesis of new N-F reagents with enhanced selectivity and efficiency. nih.gov |

| Vapor-Phase Halogenation | Cl₂, HF, transition-metal catalysts (>300°C) | One-step synthesis of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine. nih.gov | Improving catalyst design for better control over product distribution. nih.gov |

| Fluorination of Pyridine N-oxides | Nucleophilic fluorinating agents | Offers a novel pathway for accessing meta-fluorinated pyridines, which are challenging to synthesize. rsc.org | Broadening the applicability to a wider range of substituted pyridine N-oxides. |

Identification of Novel Biological Targets and Modalities

The pyridine scaffold is a privileged structure in drug discovery, found in numerous approved therapeutic agents. rsc.orgresearchgate.netnih.gov The incorporation of fluorine and trifluoromethyl groups can significantly enhance biological activity, metabolic stability, and target binding affinity. nbinno.comacs.org Future research on derivatives of 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine will likely focus on identifying new biological targets and therapeutic applications.

Potential areas of exploration include:

Oncology: Pyridine derivatives have been investigated as potent kinase inhibitors. Specifically, compounds featuring a 2-substituted-4-(2-fluorophenoxy) pyridine core have shown dual inhibitory activity against c-Met and VEGFR-2, two key receptor tyrosine kinases involved in tumor growth and angiogenesis. nih.gov Future work could expand upon this by screening similar scaffolds against a broader panel of cancer-related kinases and exploring their potential in combination therapies.

Immuno-oncology: The development of non-invasive imaging agents is crucial for patient selection and treatment monitoring in immunotherapy. Fluorinated pyridine-2-carboxamide derivatives have been successfully radiolabeled with fluorine-18 (B77423) and evaluated as potential PET imaging probes for the PD-1/PD-L1 immune checkpoint. nih.gov This opens an avenue for developing analogs of this compound as imaging agents or therapeutics targeting the tumor microenvironment.

Neuropharmacology: The blood-brain barrier permeability and metabolic stability offered by fluorination make these scaffolds attractive for central nervous system (CNS) targets. Related structures, such as 2-(2-fluorophenoxy)phenyl-1,3,4-oxadiazoles, have demonstrated anticonvulsant activity. nih.gov This suggests that pyridine-based analogs could be explored for their potential in treating epilepsy, neurodegenerative diseases, or other neurological disorders.

Infectious Diseases: Nitrogen-bearing heterocycles, including pyridines, are of special interest in combating multidrug-resistant (MDR) pathogens. nih.gov The unique electronic properties of the this compound scaffold could be leveraged to design novel antibacterial or antiviral agents that overcome existing resistance mechanisms.

| Therapeutic Area | Potential Target/Modality | Rationale Based on Similar Structures |

|---|---|---|

| Oncology | Kinase Inhibition (e.g., c-Met, VEGFR-2) | 2-substituted-4-(2-fluorophenoxy) pyridine derivatives act as dual c-Met/VEGFR-2 inhibitors. nih.gov |

| Immuno-oncology | PET Imaging of PD-L1 | [¹⁸F]-labeled pyridine-2-carboxamides show specific uptake in PD-L1 expressing tumors. nih.gov |

| Neuropharmacology | Anticonvulsant Activity | 2-(2-fluorophenoxy)phenyl-1,3,4-oxadiazoles exhibit anticonvulsant properties. nih.gov |

| Infectious Diseases | Antibacterial Agents | Pyridine scaffolds are being actively investigated to combat multidrug-resistant bacteria. nih.gov |

Advances in Structure-Based Drug Design and Agrochemical Optimization Utilizing Pyridine Scaffolds

The strategic incorporation of fluorine is a powerful tool in modern medicinal and agrochemical design. nih.gov Computational methods, coupled with a deeper understanding of structure-activity relationships (SAR), will continue to drive the optimization of pyridine-based compounds like this compound.

Key aspects of future research include:

Fine-Tuning Physicochemical Properties: The substitution of hydrogen with fluorine can profoundly affect a molecule's lipophilicity, pKa, metabolic stability, and conformation. nbinno.comnih.gov For instance, the trifluoromethyl group is a key moiety in over 20 commercial agrochemicals and several pharmaceuticals, valued for its impact on biological activity. researchgate.net Future design efforts will use computational modeling to predict how specific fluorination patterns on the pyridine and phenoxy rings will optimize properties like membrane permeability, target binding, and resistance to metabolic degradation. nbinno.comnih.gov

Bioisosteric Replacement: The pyridine ring itself is often considered a bioisostere of a phenyl ring, a substitution that can improve solubility and metabolic profiles. nih.gov Similarly, the trifluoromethyl group can act as a bioisostere for other chemical groups. Advanced design strategies will explore more nuanced bioisosteric replacements within the this compound scaffold to enhance selectivity for a desired biological target while minimizing off-target effects.

Fragment-Based and de Novo Design: As high-resolution structures of more biological targets become available, fragment-based drug design (FBDD) and de novo design approaches will become more powerful. The fluorinated pyridine and fluorophenoxy fragments could serve as starting points for building entirely new molecules tailored to fit the binding pockets of novel protein targets in both human health and crop protection.

| Property | Effect of Fluorine/CF₃ Group | Design Implication |

|---|---|---|

| Metabolic Stability | Blocks sites of oxidative metabolism (C-F bond is stronger than C-H). nbinno.com | Increased bioavailability and longer duration of action. |

| Binding Affinity | Can form favorable interactions (H-bonds, dipole-dipole) with target proteins. acs.org | Enhanced potency and selectivity. |

| Lipophilicity | Increases lipophilicity, which can improve membrane permeability. nbinno.comnih.gov | Improved absorption and distribution. |

| pKa / Basicity | The electron-withdrawing nature of fluorine lowers the basicity of the pyridine nitrogen. | Modified ionization state at physiological pH, affecting solubility and target interaction. |

Interdisciplinary Research Opportunities and Collaborative Initiatives

The journey of a compound like this compound from a laboratory chemical to a potential product is inherently interdisciplinary. Future advancements will heavily rely on collaborations that bridge traditional scientific silos.

Emerging opportunities include:

Chemistry and Biology Interface: Collaborations between synthetic organic chemists and molecular biologists are essential. Chemists can design and create novel analogs, while biologists can perform high-throughput screening against diverse biological targets, leading to the rapid identification of promising lead compounds.

Agrochemical and Pharmaceutical Crossover: The trifluoromethylpyridine moiety is a key structural motif in both agrochemicals and pharmaceuticals. researchgate.net There is significant potential for cross-pollination of ideas and technologies. For example, understanding the mode of action of a pyridine-based herbicide could inspire the design of a novel anticancer agent targeting a homologous protein in humans, and vice-versa.

Computational and Experimental Synergy: The integration of computational chemistry with experimental validation is crucial for accelerating the design-make-test-analyze cycle. Predictive models for ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, target binding, and synthetic feasibility can guide experimental efforts, saving time and resources.

Chemical Biology and Probe Development: Designing and synthesizing specialized molecular probes based on the this compound scaffold can help elucidate complex biological pathways. These probes could be used to identify new drug targets, validate mechanisms of action, and better understand disease states, fostering collaborations between chemists, biologists, and pharmacologists.

Q & A

Basic: What are the most effective synthetic routes for 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine?

Answer:

The synthesis typically involves multi-step functionalization of the pyridine core. A common approach includes:

Pyridine Ring Functionalization : Introduce the trifluoromethyl group via radical trifluoromethylation or halogen-exchange reactions using reagents like CF₃I/Cu catalysts .

Phenoxy Group Installation : Couple 2-fluorophenol to the pyridine ring via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

Purification : Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) ensures high purity (>95%) .

Key Optimization Parameters :

- Temperature control during trifluoromethylation to avoid side reactions.

- Use of anhydrous solvents to prevent hydrolysis of intermediates.

Advanced: How does the fluorophenoxy group influence regioselectivity in Pd-catalyzed C–H bond functionalization?

Answer:

The 2-fluorophenoxy moiety directs Pd-catalyzed C–H arylation by acting as a directing group. For example, in Ir(III) complex synthesis (e.g., ligands for OLEDs), the fluorine atoms stabilize transition states via electronic effects:

- Electron-Withdrawing Effects : The fluorine atoms increase the acidity of adjacent C–H bonds, enhancing Pd insertion .

- Steric Guidance : The ortho-fluorine restricts rotation, favoring arylation at the para position relative to the trifluoromethyl group .

Methodological Insight : - Use ligands like PPh₃ to modulate Pd catalyst activity.

- Screen aryl halides with electron-withdrawing substituents (e.g., CN, CO₂Et) to improve coupling efficiency .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹⁹F NMR : Identifies trifluoromethyl (-78 ppm) and fluorophenoxy (-110 to -120 ppm) groups .

- ¹H NMR : Distinguishes pyridine protons (δ 7.5–8.5 ppm) and aromatic protons from the phenoxy group .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 302.08) .

- X-ray Crystallography : Resolves steric effects of the trifluoromethyl and fluorophenoxy groups .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Answer: Discrepancies often arise from:

- Purity of Intermediates : Trace moisture or residual catalysts (e.g., Cu) in trifluoromethylation steps reduce yields. Use rigorous drying (molecular sieves) and purification .

- Reaction Scalability : Small-scale optimizations (e.g., 1 mmol) may not translate to larger batches due to heat transfer inefficiencies. Pilot studies using microwave-assisted synthesis improve reproducibility .

- Data Normalization : Report yields with standardized metrics (e.g., isolated yield vs. conversion rate) .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

- Drug Design : The trifluoromethyl group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .

- Target Engagement : Acts as a kinase inhibitor scaffold; the fluorophenoxy group mimics ATP’s adenine moiety in binding pockets .

Experimental Validation : - In Vitro Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .

- SAR Studies : Modify the phenoxy substituent (e.g., nitro, amino) to optimize potency .

Advanced: How does solvent choice impact the efficiency of SNAr reactions in synthesizing this compound?

Answer:

- Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity of the phenoxide ion but may cause side reactions (e.g., hydrolysis).

- Additives : Use K₂CO₃ as a base to deprotonate 2-fluorophenol while avoiding strong bases (e.g., NaH) that degrade the pyridine ring .

Optimization Workflow :

Screen solvents (DMF, NMP, THF) at 80–120°C.

Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc).

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Toxicity : Potential irritant (fluorinated byproducts). Use fume hoods and PPE (nitrile gloves, safety goggles).

- Storage : Store under inert gas (Ar) at -20°C to prevent decomposition .

Waste Disposal : Neutralize with aqueous NaOH (pH >10) before incineration .

Advanced: How can computational modeling guide the design of derivatives with improved bioactivity?

Answer:

- Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases). The trifluoromethyl group often occupies hydrophobic pockets .

- DFT Calculations : Analyze electron density maps to optimize substituent electronic effects (e.g., Hammett σ values for fluorophenoxy) .

Validation : Compare computed binding energies with experimental IC₅₀ values from enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.